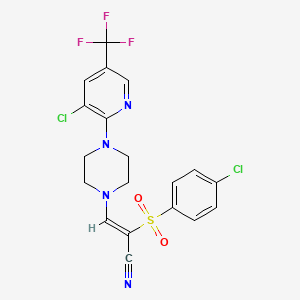

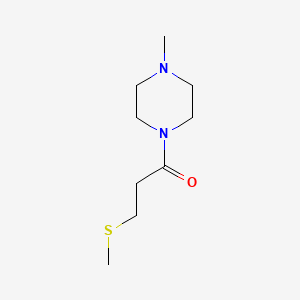

3-(2-Ethoxyacetamido)cyclohexyl phenylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carbamates are a category of organic compounds with the general formula R2NC(O)OR, which are formally derived from carbamic acid (NH2COOH). The term includes organic compounds, formally obtained by replacing one or more of the hydrogen atoms by other organic functional groups .

Synthesis Analysis

Carbamate esters arise via alcoholysis of carbamoyl chlorides: R2NC(O)Cl + R’OH → R2NCO2R’ + HCl. Alternatively, carbamates can be formed from chloroformates and amines: R’OC(O)Cl + R2NH → R2NCO2R’ + HCl .Molecular Structure Analysis

The molecular structure of carbamates is based on structures generated from information available in ECHA’s databases. If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis

In water solutions, the carbamate anion slowly equilibrates with the ammonium NH+4 cation and the carbonate CO2−3 or bicarbonate HCO−3 anions .Physical and Chemical Properties Analysis

While carbamic acids are unstable, many carbamate esters and salts are stable and well known .Applications De Recherche Scientifique

Neuropharmacological Research

A study on the neurochemical effects of methoxetamine (a related compound) in mice found that it and similar ketamine analogues, including 3-MeO-PCE and 3-MeO-PCMo, are high affinity ligands for the glutamate NMDA receptor. These compounds have been found to influence dopamine and serotonin concentrations in the brain, which could explain their psychotomimetic effects in human users (Roth et al., 2013). Another study evaluated the influence of methoxetamine on dopamine and serotonin levels using microdialysis, comparing its effects with those of ketamine and showing that methoxetamine causes significant increases in these neurotransmitters, particularly in the prefrontal cortex (Fuchigami et al., 2015).

Analytical and Synthetic Characterizations

Research on the synthesis and analytical characterizations of N-alkyl-arylcyclohexylamines, including derivatives of 3-(2-Ethoxyacetamido)cyclohexyl phenylcarbamate, has been conducted to aid in the identification of newly emerging substances of abuse. These studies provide analytical data essential for distinguishing between structural isomers and understanding their pharmacological activities (Wallach et al., 2016).

Antimicrobial Research

A novel approach in antimicrobial research involves the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, demonstrating promising results as antimicrobial agents. This research explores the potential of incorporating specific functional groups into the chemical structure to enhance antimicrobial activity (Darwish et al., 2014).

Environmental Degradation Studies

Studies on the radical-induced degradation of acetaminophen with Fe3O4 magnetic nanoparticles as heterogeneous activators of peroxymonosulfate illustrate the potential of related compounds in environmental applications. This research highlights how these compounds can be used to catalyze the degradation of pollutants in water, demonstrating their utility beyond pharmacological applications (Tan et al., 2014).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

[3-[(2-ethoxyacetyl)amino]cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-2-22-12-16(20)18-14-9-6-10-15(11-14)23-17(21)19-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONBYUATJVPRBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1CCCC(C1)OC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2644849.png)

![N-tert-butyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2644851.png)

![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2644854.png)

![2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2644856.png)

![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2644860.png)

![2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide](/img/structure/B2644861.png)

![4-bromo-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol](/img/structure/B2644866.png)

![3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2644868.png)

![1-methyl-9-(4-methylphenyl)-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2644869.png)